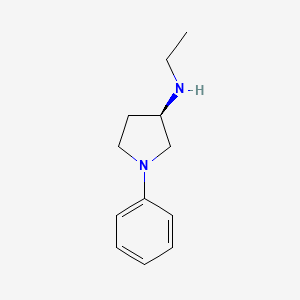
Pyrrolidine, 3-(ethylamino)-1-phenyl-, D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Ethyl-1-phenylpyrrolidin-3-amine is a chiral amine compound that belongs to the class of pyrrolidines This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Ethyl-1-phenylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from pyrrolidine or its derivatives.
Ethylation: The nitrogen atom of the pyrrolidine ring is ethylated using ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Phenylation: The phenyl group is introduced through a nucleophilic substitution reaction using phenyl lithium or phenyl magnesium bromide.
Industrial Production Methods
In industrial settings, the production of ®-N-Ethyl-1-phenylpyrrolidin-3-amine may involve:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Processes: Catalysts such as palladium or nickel may be used to facilitate the ethylation and phenylation reactions, enhancing reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-N-Ethyl-1-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenyl lithium, phenyl magnesium bromide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
®-N-Ethyl-1-phenylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-N-Ethyl-1-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-phenylpyrrolidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.
N-Propyl-1-phenylpyrrolidin-3-amine: Similar structure but with a propyl group instead of an ethyl group.
N-Ethyl-1-(4-methylphenyl)pyrrolidin-3-amine: Similar structure but with a methyl-substituted phenyl group.
Uniqueness
®-N-Ethyl-1-phenylpyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both ethyl and phenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- (also referred to as (S)-N-Ethyl-1-phenylpyrrolidin-3-amine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of Pyrrolidine Derivatives
Pyrrolidine derivatives have been extensively studied for their pharmacological properties. The specific compound in focus, (S)-N-Ethyl-1-phenylpyrrolidin-3-amine, exhibits unique chiral characteristics that can lead to distinct biological activities compared to its enantiomer and other related compounds.
The biological activity of (S)-N-Ethyl-1-phenylpyrrolidin-3-amine is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, which may lead to therapeutic effects in various diseases .
Biological Activities
The following table summarizes the key biological activities associated with (S)-N-Ethyl-1-phenylpyrrolidin-3-amine:
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the effectiveness of pyrrolidine derivatives against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. The research identified (S)-N-Ethyl-1-phenylpyrrolidin-3-amine as a potential scaffold for developing new antibacterial agents targeting penicillin-binding proteins (PBPs) .
- Antifungal Properties : Research into similar pyrrolidine derivatives has demonstrated significant antifungal activity against Candida albicans, with compounds showing MIC values comparable to established antifungal agents like ketoconazole . This suggests that (S)-N-Ethyl-1-phenylpyrrolidin-3-amine could be further explored for antifungal applications.
- Cytotoxicity Studies : In vitro tests on NIH/3T3 cell lines revealed that certain pyrrolidine derivatives exhibited minimal cytotoxicity, with IC50 values indicating a high safety margin for potential therapeutic use .
Properties
CAS No. |
30820-35-0 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(3R)-N-ethyl-1-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-2-13-11-8-9-14(10-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3/t11-/m1/s1 |
InChI Key |
SUKLAXLXOKENAK-LLVKDONJSA-N |
Isomeric SMILES |
CCN[C@@H]1CCN(C1)C2=CC=CC=C2 |
Canonical SMILES |
CCNC1CCN(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















